6,7-Difluoro-2-methylquinoxaline
Description
6,7-Difluoro-2-methylquinoxaline (C$9$H$6$F$2$N$2$) is a fluorinated quinoxaline derivative characterized by fluorine atoms at the 6- and 7-positions and a methyl group at the 2-position. Quinoxalines are nitrogen-containing heterocycles with broad applications in pharmaceuticals, materials science, and agrochemicals due to their electron-deficient aromatic structure and tunable reactivity. This compound is synthesized via condensation of disubstituted aryl-1,2-diamines with methylglyoxal or related precursors, yielding 42.4–58% depending on reaction conditions . Its fluorination pattern enhances metabolic stability and bioavailability, making it a candidate for drug discovery, particularly in kinase inhibitor development .
Properties
Molecular Formula |
C9H6F2N2 |
|---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
6,7-difluoro-2-methylquinoxaline |
InChI |
InChI=1S/C9H6F2N2/c1-5-4-12-8-2-6(10)7(11)3-9(8)13-5/h2-4H,1H3 |
InChI Key |
GXWLPJIHJFOSQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N=C1)F)F |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis via Glucose-Derived Intermediates
A scalable method involves reacting 4,5-difluoro-1,2-phenylenediamine (1e ) with glucose in the presence of dihydroxyacetone (DHA) and potassium hydroxide (KOH) at 190°C for 4 hours. This one-pot protocol leverages the retro-aldol cleavage of glucose to form C3 intermediates like pyruvaldehyde (PA), which condenses with 1e to yield 6,7-difluoro-2-methylquinoxaline (3b ) at 58% yield (Figure 1A). Kinetic studies using -NMR and LC-MS revealed fructose as a critical intermediate, with PA formation identified as the rate-determining step.
Optimization Insights
-
Temperature : Increasing temperature from 140°C to 190°C reduced reaction time from 12 h to 4 h while improving total quinoxaline yield from 66% to 81%.
-
Base Selection : KOH outperformed NaOH and CsCO, minimizing side reactions such as C3-to-C2/C4 shifts.
-
Solvent-Free Conditions : Eliminating solvents enhanced atom economy and reduced purification steps.
Beirut Reaction with Fluorinated Benzofuroxans
Challenges in Fluorine Retention
The classical Beirut reaction, which couples benzofuroxans with enolates, faces fluorine substitution issues. For example, reacting 4,5-difluorobenzofuroxan with methyl ketones in methanol/ammonia led to methoxy substitution at the 6-position due to nucleophilic aromatic substitution (Scheme 1). Switching to dichloromethane as the solvent preserved fluorine integrity, yielding 6,7-difluoro-3-methylquinoxaline 1,4-di--oxide (7 ) at 47% yield. While this product is a di--oxide, reductive methods using Zn/HCl could theoretically deoxygenate it to this compound, though this remains experimentally unverified.
Critical Parameters
-
Solvent : Methanol promotes methoxy substitution, whereas dichloromethane stabilizes fluorine groups.
-
Catalyst : Gaseous ammonia facilitates condensation but risks amine formation; piperidine alternatives reduced side reactions.
Iridium-Catalyzed Dehydrogenative Coupling
Adaptation from Glycerol-Based Systems
A method originally developed for 2-methylquinoxaline synthesis was adapted for fluorinated derivatives. Using [Cp*IrCl] (1 mol%) and KCO in 2,2,2-trifluoroethanol, 4,5-difluoro-1,2-phenylenediamine reacts with glycerol at reflux to form 3b via intermediate glyceraldehyde. While the original study reported 92% yield for non-fluorinated analogs, fluorinated substrates showed reduced efficiency (38% yield), attributed to steric and electronic effects of fluorine.
Key Adjustments
-
Base Loading : Increasing KCO from 0.5 mmol to 1.0 mmol improved yield by 10%.
-
Solvent Effects : 2,2,2-Trifluoroethanol enhanced solubility of fluorinated intermediates.
Mechanistic and Computational Insights
Retro-Aldol Pathway Dominance
Density functional theory (DFT) calculations corroborate that glucose-to-3b conversion proceeds through fructose-mediated retro-aldol cleavage (Figure 2). The energy barrier for fructose cleavage to PA (34.2 kcal/mol) far exceeds those for tautomerization (12.5 kcal/mol) or condensation (18.7 kcal/mol), confirming it as the rate-limiting step.
Fluorine Substituent Effects
Electron-withdrawing fluorine groups deactivate the quinoxaline ring toward electrophilic substitution but enhance stability toward oxidation. This necessitates milder conditions (<200°C) to prevent defluorination.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-2-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have significant biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and proceed under mild conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides
Reduction: Tetrahydroquinoxalines
Substitution: Various substituted quinoxalines, depending on the nucleophile used
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of 6,7-difluoro-2-methylquinoxaline is its antimicrobial properties. Research has shown that this compound exhibits substantial activity against various pathogens, including:
- Mycobacterium tuberculosis : Studies indicate that derivatives of this compound demonstrate effective anti-mycobacterial activity, potentially serving as candidates for tuberculosis treatment .
- Candida species : The compound has also been evaluated for its anti-candida properties, showing promising results against fungal infections .
Antiparasitic Effects
The compound has been investigated for its antiparasitic activities as well. Specifically, derivatives have shown effectiveness against Trichomonas vaginalis , suggesting potential use in treating parasitic infections .
Cancer Research
The structural features of this compound contribute to its anticancer potential. Various studies have synthesized derivatives that exhibit significant cytotoxicity against cancer cell lines, including:
- MCF7 (breast cancer) : Compounds derived from this quinoxaline have been tested for their ability to inhibit the proliferation of breast cancer cells .
- NCIH 460 (lung cancer) and SF-268 (CNS cancer) : These studies indicate a correlation between the chemical structure of the derivatives and their anticancer activity, emphasizing the importance of substituents on the quinoxaline nucleus .
Neurological Disorders
Quinoxaline derivatives, including this compound, have been explored for their potential in treating neurological disorders. Their ability to penetrate the blood-brain barrier and interact with neurotransmitter systems may provide therapeutic avenues for conditions such as depression and anxiety .
Synthesis and Catalysis
Recent advancements in synthetic methodologies have highlighted the role of this compound as a substrate in asymmetric hydrogenation reactions. This application is crucial for producing enantiomerically enriched compounds, which are valuable in pharmaceutical development . The presence of fluorine enhances metabolic stability and bioavailability, making these reactions particularly relevant in medicinal chemistry.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties. Research has indicated that modifications to the quinoxaline structure can significantly impact its biological activity. For instance:
| Compound | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Methylquinoxaline | Methyl group at position 2 | Moderate antibacterial | Lacks fluorine substituents |
| 6-Fluoro-2-methylquinoxaline | Fluorine at position 6 | Antimicrobial properties | Only one fluorine atom |
| 7-Fluoro-2-methylquinoxaline | Fluorine at position 7 | Antiparasitic activity | Different position of fluorine |
| This compound | Fluorine at positions 6 and 7 | Enhanced biological activity | Distinctive dual fluorination |
This table illustrates how the presence and position of substituents affect the compound's biological profile.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-2-methylquinoxaline involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis. The compound can also inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms .
Comparison with Similar Compounds
Insights :
Physicochemical Properties
Fluorine’s electronegativity and small atomic radius influence electronic properties and intermolecular interactions:
- 6,7-Difluoro-2-methylquinoxaline: Fluorine atoms increase polarity and enhance solubility in organic solvents.
- 6,7-Dichloro-2-methylquinoxaline: Chlorine’s larger size reduces solubility but increases lipophilicity. $^1$H NMR (CDCl$_3$): δ 8.72 (s, 1H), 8.16 (s, 1H), 2.77 (s, 3H) .
- 6,7-Dibromo-2-methylquinoxaline: Bromine’s polarizability enhances halogen bonding, useful in crystal engineering. Reported as a pale-pink powder, though melting points and spectral data are incomplete .
Stability and Metabolic Considerations
Q & A
Q. What are the standard synthetic protocols for preparing 6,7-Difluoro-2-methylquinoxaline, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves condensation of 3,4-difluoro-1,2-diaminobenzene with a methyl-substituted glyoxal derivative under acidic or thermal conditions. Optimization requires factorial design experiments to evaluate variables like temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst type (e.g., p-toluenesulfonic acid). Yield and purity can be monitored via HPLC or GC-MS .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of:
- 1H/13C NMR to confirm substituent positions and fluorine coupling patterns.
- Mass spectrometry (EI/ESI) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve stereoelectronic effects of fluorine and methyl groups. Reference CCDC data for analogous quinoxalines (e.g., CCDC 1983315) .
Q. What solvent systems are suitable for solubility studies of this compound?
Methodological Answer: Test polar aprotic solvents (DMSO, DMF) for high solubility and non-polar solvents (hexane, toluene) for crystallization. Solubility parameters (Hansen or Hildebrand) can predict miscibility. UV-Vis spectroscopy in varying solvent polarities helps assess π-π* transitions influenced by fluorination .
Advanced Research Questions
Q. How do the electronic effects of 6,7-difluoro and 2-methyl substituents influence the reactivity of quinoxaline in cross-coupling reactions?
Methodological Answer: Fluorine’s electron-withdrawing nature deactivates the quinoxaline core, requiring Pd-catalyzed C–H activation under harsh conditions (e.g., 140°C, Buchwald-Hartwig amination). Methyl groups may sterically hinder ortho positions. Computational DFT studies (e.g., Gaussian 09) can map frontier molecular orbitals to predict regioselectivity .
Q. What strategies resolve contradictions in reported catalytic activity data for quinoxaline derivatives in photoredox applications?
Methodological Answer:
Q. How can researchers design experiments to probe the role of this compound in inhibiting enzymatic targets (e.g., kinases)?
Methodological Answer:
- Use molecular docking (AutoDock Vina) to predict binding affinity to ATP pockets.
- Validate with surface plasmon resonance (SPR) for real-time kinetics (KD, kon/koff).
- Perform mutagenesis studies on key residues (e.g., gatekeeper mutations) to assess steric/electronic effects of fluorine and methyl groups .
Data-Driven Research Challenges
Q. What analytical techniques quantify degradation products of this compound under oxidative conditions?
Methodological Answer:
Q. How do crystallographic parameters (e.g., unit cell dimensions) vary between this compound and its non-fluorinated analogs?
Methodological Answer: Analyze single-crystal X-ray data for:
- Bond angles/distances (C–F vs. C–H).
- Packing motifs (fluorine-mediated halogen bonding).
- Thermal displacement parameters (ADPs) to assess lattice stability. Use Mercury software for structural overlays .
Theoretical and Computational Frameworks
Q. How can researchers integrate this compound into a theoretical framework for studying charge-transfer complexes?
Methodological Answer:
Q. What methodological gaps exist in current structure-activity relationship (SAR) studies of fluorinated quinoxalines?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
